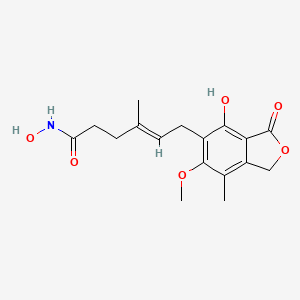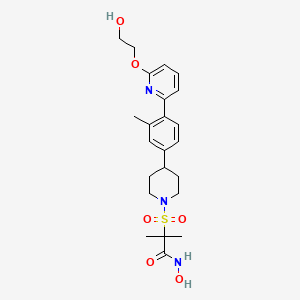
MMP3 inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MMP3 inhibitor 1 is a highly selective and potent inhibitor of matrix metalloproteinase 3, also known as stromelysin-1. Matrix metalloproteinase 3 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for various physiological processes, including tissue remodeling, wound healing, and angiogenesis. overexpression of matrix metalloproteinase 3 has been implicated in several pathological conditions, such as arthritis, cancer, and cardiovascular diseases. Therefore, inhibitors of matrix metalloproteinase 3, like this compound, are of significant interest in therapeutic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MMP3 inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may vary depending on the specific structure of the inhibitor, but common steps include:
Formation of the core structure: This often involves the use of organic synthesis techniques to build the core scaffold of the molecule.
Functional group modifications: Various functional groups are introduced or modified to enhance the inhibitory activity and selectivity of the compound.
Final coupling reactions: The final step usually involves coupling the core structure with specific side chains or functional groups that are essential for the inhibitory activity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
MMP3 inhibitor 1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are often employed to introduce or replace functional groups, enhancing the compound’s inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered inhibitory activity, while substitution reactions can produce analogs with different functional groups .
Applications De Recherche Scientifique
MMP3 inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of matrix metalloproteinase inhibitors.
Biology: Employed in cell culture studies to investigate the role of matrix metalloproteinase 3 in cellular processes such as migration, invasion, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with matrix metalloproteinase 3 overexpression, such as arthritis, cancer, and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and screening platforms for matrix metalloproteinase inhibitors .
Mécanisme D'action
MMP3 inhibitor 1 exerts its effects by binding to the active site of matrix metalloproteinase 3, thereby preventing the enzyme from interacting with its natural substrates. This inhibition is achieved through the formation of a stable complex between the inhibitor and the enzyme, which blocks the catalytic activity of matrix metalloproteinase 3. The molecular targets and pathways involved include the extracellular matrix components and signaling pathways that regulate tissue remodeling and inflammation .
Comparaison Avec Des Composés Similaires
MMP3 inhibitor 1 is unique in its high selectivity and potency compared to other matrix metalloproteinase inhibitors. Similar compounds include:
Batimastat: A broad-spectrum matrix metalloproteinase inhibitor with lower selectivity for matrix metalloproteinase 3.
Marimastat: Another broad-spectrum inhibitor with moderate selectivity for matrix metalloproteinase 3.
TIMP-1: A natural inhibitor of matrix metalloproteinases with broader activity but lower specificity for matrix metalloproteinase 3.
The uniqueness of this compound lies in its ability to selectively inhibit matrix metalloproteinase 3 without affecting other matrix metalloproteinases, making it a valuable tool for studying the specific role of matrix metalloproteinase 3 in various biological processes and diseases .
Propriétés
Formule moléculaire |
C23H31N3O6S |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
N-hydroxy-2-[4-[4-[6-(2-hydroxyethoxy)pyridin-2-yl]-3-methylphenyl]piperidin-1-yl]sulfonyl-2-methylpropanamide |
InChI |
InChI=1S/C23H31N3O6S/c1-16-15-18(7-8-19(16)20-5-4-6-21(24-20)32-14-13-27)17-9-11-26(12-10-17)33(30,31)23(2,3)22(28)25-29/h4-8,15,17,27,29H,9-14H2,1-3H3,(H,25,28) |
Clé InChI |
YVBOXQAMDNUBQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2CCN(CC2)S(=O)(=O)C(C)(C)C(=O)NO)C3=NC(=CC=C3)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


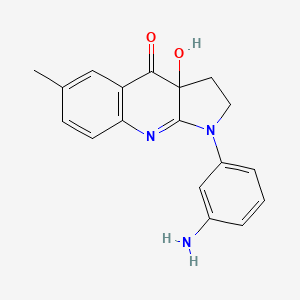
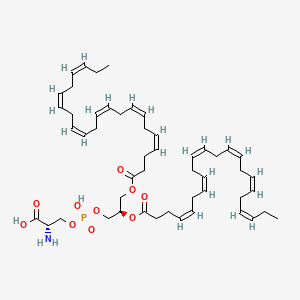
![[(4E,6Z,8S,10E,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788671.png)


![6-[(3S,12S,14R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788687.png)
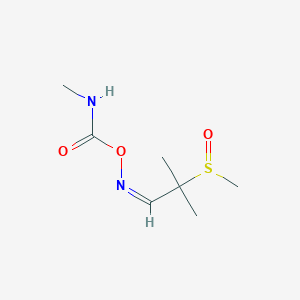

![(2S,3S)-4-[[(3S,6R,12S,15S,18S,21R,24S,25S,28S)-18-(4-aminobutyl)-6-[(1R)-1-carboxyethyl]-15-[(R)-carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methyldeca-2,4-dienoyl]amino]-4-oxobutanoic acid](/img/structure/B10788721.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788722.png)
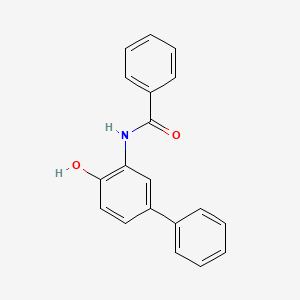
![2-[4-[6,7-Diethoxy-2,3-bis(hydroxymethyl)naphthalen-1-yl]pyridin-2-yl]-4-pyridin-3-ylphthalazin-1-one;hydrochloride](/img/structure/B10788738.png)
![Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288](/img/structure/B10788740.png)
